molecular formula C12H12N2 B1288671 (6-Phenylpyridin-3-yl)methanamine CAS No. 294648-38-7

(6-Phenylpyridin-3-yl)methanamine

Cat. No.: B1288671
CAS No.: 294648-38-7
M. Wt: 184.24 g/mol
InChI Key: YXWLMYSYKQXBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Phenylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C12H12N2. It belongs to the pyridine family and has been the subject of extensive research due to its potential therapeutic and industrial applications. The compound is characterized by a phenyl group attached to the 6th position of a pyridine ring, with a methanamine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylpyridin-3-yl)methanamine typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with phenylboronic acid in the presence of a palladium catalyst. This reaction forms the intermediate 6-phenyl-3-pyridinecarboxaldehyde, which is then reduced to this compound using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Corresponding aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(6-Phenylpyridin-3-yl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Phenylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (6-Phenyl-3-pyridinyl)methylamine
  • 5-(Aminomethyl)-2-phenylpyridine
  • 3-Pyridinemethanamine, 6-phenyl-

Uniqueness

(6-Phenylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-phenylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWLMYSYKQXBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612727
Record name 1-(6-Phenylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294648-38-7
Record name 1-(6-Phenylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Phenylpyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Phenylpyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(6-Phenylpyridin-3-yl)methanamine
Reactant of Route 4
(6-Phenylpyridin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-Phenylpyridin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(6-Phenylpyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.